molecular formula C22H19ClN2O2 B11255670 1-(2-chlorobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one

1-(2-chlorobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B11255670
M. Wt: 378.8 g/mol
InChI Key: ODHXOWPUEDYSSH-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of a chlorophenyl group, a tetrahydroquinoline moiety, and a dihydropyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline structure.

    Introduction of the Chlorophenyl Group: This step involves the alkylation of the tetrahydroquinoline intermediate with a chlorophenylmethyl halide under basic conditions.

    Formation of the Dihydropyridinone Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as an acyl chloride, to form the dihydropyridinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chlorophenyl)methyl]-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one is unique due to the combination of its chlorophenyl, tetrahydroquinoline, and dihydropyridinone moieties. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-2-one

InChI

InChI=1S/C22H19ClN2O2/c23-19-9-3-1-7-17(19)14-24-15-18(11-12-21(24)26)22(27)25-13-5-8-16-6-2-4-10-20(16)25/h1-4,6-7,9-12,15H,5,8,13-14H2

InChI Key

ODHXOWPUEDYSSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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